1-Oxoheptan-2-YL acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22094-22-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-oxoheptan-2-yl acetate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-9(7-10)12-8(2)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
WFLFUADTXULQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxoheptan 2 Yl Acetate and Its Derivatives
Conventional Organic Synthesis of 1-Oxoheptan-2-YL Acetate (B1210297) Analogues
Traditional approaches to synthesizing α-acetoxy ketones often involve direct functionalization of a ketone or related precursor through esterification, acylation, and oxidation reactions, sometimes as part of a multi-step pathway.
Esterification and Acylation Strategies
The introduction of the acetate group onto the α-carbon of a ketone is a primary strategy for forming compounds like 1-oxoheptan-2-yl acetate. This can be achieved through several esterification and acylation methods.
One direct approach is the α-acyloxylation of 1,3-dicarbonyl compounds using carboxylic acids. acs.org Another method involves the oxidative esterification of an α-hydroxy ketone precursor with an alcohol, which proceeds through a tandem oxidation process. acs.org For instance, a heterogeneous bimetallic catalyst (CuMn/HT) has been shown to effectively catalyze the aerobic oxidative esterification between an α-hydroxy ketone and an alcohol using oxygen as a green oxidant. acs.org This process involves the initial oxidation of the α-hydroxy ketone to an α-carbaldehyde, which then forms a hemiacetal with the alcohol, followed by oxidative dehydrogenation to yield the final α-keto ester. acs.org
Cross-coupling reactions also provide a straightforward route. Enantiopure α-acetoxy ketones can be synthesized via the cross-coupling of α-acetoxy carboxylic acid chlorides with organocopper reagents, which are derived from Grignard reagents. documentsdelivered.com Additionally, a one-pot system for producing secondary α-acetoxy aromatic ketones involves the treatment of aromatic ketones with HNIB (a hypervalent iodine compound) followed by solvolysis with acetic acid. tandfonline.com
The table below summarizes various acylation and esterification strategies for the synthesis of α-acetoxy ketone derivatives.
Table 1: Esterification and Acylation Strategies for α-Acetoxy Ketone Synthesis| Method | Substrates | Reagents/Catalyst | Key Features |
| Oxidative Esterification | α-Hydroxy ketone, Alcohol | CuMn/HT catalyst, O₂ | Green, heterogeneous catalysis, proceeds via tandem oxidation. acs.org |
| Cross-Coupling | α-Acetoxy carboxylic acid chloride, Organocopper reagent | Grignard reagents, CuBr, LiBr | Simple and straightforward method for enantiopure products. documentsdelivered.com |
| Solvolysis | Aromatic ketone | HNIB, Acetic acid | Facile, one-pot synthesis for secondary α-acetoxy ketones. tandfonline.com |
| α-Acyloxylation | 1,3-Dicarbonyl compound, Carboxylic acid | Iodosobenzene | Direct acyloxylation of dicarbonyl compounds. acs.org |
Oxidation Reactions in Ketone and Acetate Moiety Formation
Oxidation reactions are fundamental to the formation of the α-acetoxy ketone structure, either by oxidizing a pre-functionalized substrate or by directly introducing the oxygen functionalities. The direct α-acetoxylation of ketones is an efficient method for the α-oxygen functionalization of carbonyl compounds. frontiersin.orgnih.gov
A prominent method involves the use of hypervalent iodine(III) reagents, such as (diacetoxy)iodobenzene (PIDA). rsc.org The α-acetoxylation of ketones with PIDA has been extensively studied, with reaction efficiency often influenced by temperature and substrate. rsc.org For example, optimal temperatures are typically in the range of 70-80°C, as lower temperatures result in no conversion and higher temperatures can lead to PIDA decomposition. rsc.org An economical and effective alternative uses catalytic iodobenzene (B50100) with acetic anhydride (B1165640) and 30% aqueous hydrogen peroxide as the oxidant. organic-chemistry.orgorganic-chemistry.org This system, often promoted by boron trifluoride–diethyl ether (BF₃·OEt₂), can achieve high yields (up to 86%) at moderate temperatures (30°C). organic-chemistry.org
The mechanism for α-acetoxylation with PIDA is proposed to involve the nucleophilic attack of the ketone's enol form on the electrophilic iodine, forming an α-iodo(III) intermediate. researchgate.net The regioselectivity in aliphatic ketones, such as 2-pentanone and 4-methyl-2-pentanone, favors acetoxylation at the less substituted position due to the steric hindrance of the iodine(III) intermediate. rsc.org
Other oxidative approaches include:
The oxidation of enamines with thallium triacetate. acs.org
The oxidation of silyl (B83357) enol ethers with reagents like mCPBA (meta-chloroperoxybenzoic acid) in the Rubottom oxidation. wikipedia.org
The I₂-catalyzed oxo-acyloxylation of alkenes and enol ethers using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org
The table below details yields for the α-acetoxylation of various ketones using a catalytic iodobenzene system.
Table 2: Iodobenzene-Catalyzed α-Acetoxylation of Various Ketones| Ketone | Product | Yield (%) |
| Acetophenone | 2-Oxo-2-phenylethyl acetate | 81 |
| 4'-Chloroacetophenone | 2-(4-Chlorophenyl)-2-oxoethyl acetate | 86 |
| 4'-Methylacetophenone | 2-(4-Methylphenyl)-2-oxoethyl acetate | 72 |
| Cyclohexanone | 2-Oxocyclohexyl acetate | 75 |
| Cyclopentanone | 2-Oxocyclopentyl acetate | 75 |
| Data sourced from an efficient method for α-acetoxylation of ketones using catalytic iodobenzene. organic-chemistry.org |
Multi-Step Synthetic Pathways
The synthesis of this compound and its derivatives can also be accomplished through multi-step sequences that build the molecule progressively. These pathways offer flexibility in introducing various substituents and controlling the final structure.
Traditional methods often require the pre-functionalization of the α-position before introducing the acetate group. nih.gov These routes include:
Acetolysis of α-diazo ketones: This classic method involves the reaction of an α-diazo ketone with acetic acid to furnish the α-acetoxy ketone. nih.gov
Substitution of α-bromo ketones: α-Bromo ketones can be converted to α-acetoxy ketones through substitution reactions. nih.gov
More modern multi-step syntheses focus on efficiency and atom economy. A two-step sequence involving asymmetric dihydroxylation of an olefin followed by a regioselective monooxidation of the resulting vicinal diol can produce enantiopure α-hydroxy ketones (acyloins), which can then be acetylated. organic-chemistry.org Another pathway involves the transformation of epoxides into α-alkoxy ketones using a molybdenum(VI) dichloride dioxide (MoO₂Cl₂) catalyst. organic-chemistry.org
Heterogeneous catalysis also enables tandem reactions that constitute a multi-step synthesis within a single pot. For example, the oxidative esterification of α-hydroxy ketones over a hydrotalcite-supported bimetallic catalyst involves two distinct oxidative steps on the same catalytic surface to convert the starting alcohol functionality into the final ester. acs.org
Stereoselective Synthesis of Chiral this compound Structures
Creating specific stereoisomers of this compound, where the α-carbon is a chiral center, requires advanced stereoselective synthetic methods. These approaches are crucial for producing enantiopure compounds, which are vital in pharmaceutical and biological applications.
Enantioselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Several catalytic strategies have been developed for the asymmetric synthesis of chiral α-acetoxy ketones and related structures.
One strategy involves the iridium-catalyzed enantioselective allylic substitution of silyl enol ethers. nih.gov This method reverses the typical roles of nucleophile and electrophile, allowing common nucleophiles (containing nitrogen, oxygen, or sulfur) to react with a masked ketone electrophile, thereby constructing C-O bonds at the alpha position with high enantioselectivity. nih.gov
Enzymatic reactions offer another powerful tool for creating chiral molecules. An enzymatic strategy for preparing optically pure α-alkyl-α,β-dihydroxyketones has been reported, achieving excellent enantioselectivity (ee >95%). researchgate.net This method uses acetylacetoin synthase (AAS) for homo- and cross-coupling reactions of α-diketones, followed by a highly regio-, diastereo-, and enantioselective reduction using acetylacetoin reductase (AAR). researchgate.net
Other notable enantioselective methods include:
The use of chiral oxaziridines derived from camphor (B46023) for the asymmetric oxidation of enolates. wikipedia.org This approach provides access to specific enantiomers and has been applied in complex total synthesis projects. wikipedia.org
The enantioselective boroacylation of allenes with acid fluorides, catalyzed by a copper complex, to generate α-quaternary ketones. nih.gov
The asymmetric α-alkylation of ketones using chiral nonracemic lithioenamines. acs.org
A dual catalytic system of palladium and borinic acid for the diastereo- and enantioselective allylation of α-hydroxy ketones, yielding products with up to 99% ee. acs.org
Diastereoselective Control in Synthesis
When a molecule contains two or more stereocenters, controlling the relative configuration between them is known as diastereoselective control. For derivatives of this compound that may contain an additional stereocenter, achieving high diastereoselectivity is essential.
A highly effective method for the diastereoselective α-acetoxylation of cyclic ketones utilizes a binary hybrid system of a hypervalent iodine(III) reagent and a Lewis acid, such as BF₃·OEt₂. frontiersin.orgnih.gov This system activates both the iodine reagent and the ketone, facilitating a smooth reaction with high diastereoselectivity. frontiersin.orgnih.gov The reaction is believed to proceed through an Sₙ2 substitution mechanism, and the diastereoselectivity is primarily under thermodynamic control, favoring the formation of the most stable product isomer. frontiersin.orgrsc.org For instance, in the α-acetoxylation of 4-phenylcyclohexanone, the cis-isomer is predominantly formed. frontiersin.org Sterically hindered substituents on the cyclic ketone generally enhance the diastereoselectivity. nih.gov
Enzymatic methods can also provide excellent diastereocontrol. The reduction of α-alkyl-α-hydroxy-β-diketones using acetylacetoin reductase (AAR) is not only enantioselective but also highly diastereoselective, leading to the corresponding syn-α,β-dihydroxyketones. researchgate.net
Furthermore, the palladium/borinic acid dual-catalyzed allylation of α-hydroxy ketones allows for the creation of vicinal stereocenters with high diastereoselectivities, reaching up to a 24:1 diastereomeric ratio (dr). acs.org
The table below presents data on the diastereoselective α-acetoxylation of a substituted cyclohexanone.
Table 3: Diastereoselective α-Acetoxylation of 4-tert-Butylcyclohexanone| Reagent System | Diastereomeric Ratio (cis:trans) | Yield (%) |
| PIDA, BF₃·OEt₂ | >99:1 | 91 |
| Data sourced from a study on hypervalent iodine-mediated diastereoselective α-acetoxylation. frontiersin.org |
Biocatalytic and Chemoenzymatic Synthesis of Oxo-alkyl Acetate Systems
The synthesis of oxo-alkyl acetate systems, such as this compound, increasingly relies on biocatalytic and chemoenzymatic methods. These approaches are favored for their high selectivity, mild reaction conditions, and environmentally friendly nature compared to traditional chemical synthesis. researchgate.net Biocatalysis utilizes enzymes or whole microbial cells as catalysts, while chemoenzymatic synthesis integrates enzymatic steps with conventional chemical reactions to create efficient, multi-step synthetic pathways. nih.gov A significant focus within this field is the production of enantiomerically pure compounds, which is crucial for pharmaceuticals and other biologically active molecules. nih.govdss.go.th
Enzyme-Mediated Transformations for Chiral Resolution and Synthesis
Enzyme-mediated transformations are a cornerstone for producing chiral compounds, including the precursors to oxo-alkyl acetates. The primary technique employed is enzymatic kinetic resolution (EKR), which selectively modifies one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net Lipases are the most widely used class of enzymes for this purpose due to their stability in organic solvents, broad substrate tolerance, and lack of a need for expensive cofactors. researchgate.netnih.gov
The process typically involves either the enantioselective hydrolysis of a racemic acetate or the enantioselective acylation of a racemic alcohol. researchgate.netdss.go.th In the case of synthesizing a chiral precursor for this compound, one could resolve racemic 2-heptanol. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym® 435) is particularly effective in catalyzing the acylation of the (R)-enantiomer of secondary alcohols, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. dss.go.th
Key findings from research in this area include:
High Selectivity: Lipase-catalyzed resolutions frequently achieve excellent enantioselectivity, with enantiomeric excess (ee) values often exceeding 99% for both the remaining substrate and the newly formed product. researchgate.netnih.gov
Acyl Donor Choice: Vinyl acetate is a commonly used acyl donor in transesterification reactions because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards completion. nih.govnih.gov
Reaction Conditions: The choice of solvent, temperature, and enzyme concentration significantly impacts reaction time and selectivity. For instance, the resolution of phenylethyl halohydrin acetates with Novozym® 435 was highly selective (E > 200), but reaction times to reach the ideal 50% conversion varied from 15 minutes to over 200 hours depending on the substrate's structure. researchgate.net
The table below summarizes the results of enzymatic kinetic resolutions for various secondary alcohols and their acetates, which serve as analogues for the synthesis of chiral this compound precursors.
Table 1: Enzyme-Mediated Kinetic Resolution of Secondary Alcohols and Acetates
| Substrate | Enzyme | Method | Product(s) | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Racemic 2-heptanol | Candida antarctica Lipase B | Acylation with succinic anhydride | S-(+)-2-heptanol | 44% | >99% | dss.go.th |
| Racemic 2-pentyl acetate | Candida antarctica Lipase B | Hydrolysis | S-(+)-2-pentyl acetate & R-(-)-2-pentanol | 45% (acetate), 48% (alcohol) | 98.6% (acetate), 96% (alcohol) | dss.go.th |
| Racemic 2,4-dichlorophenyl chlorohydrin acetate | Candida antarctica Lipase B (Novozym® 435) | Hydrolysis | (S)-β-halohydrin | ~50% | >99% | researchgate.net |
Whole-Cell Biotransformations
Whole-cell biotransformations offer a practical and cost-effective alternative to using isolated enzymes. dntb.gov.ua By employing entire microbial cells (e.g., bacteria or fungi), the enzymes responsible for the desired transformation are kept within their natural, protective cellular environment. nih.gov This approach has several distinct advantages, including the intrinsic regeneration of necessary cofactors (like NADH or NADPH), which simplifies the process and reduces costs associated with adding them externally. nih.gov
The application of whole-cell systems is particularly effective for redox reactions, such as the asymmetric reduction of prochiral ketones to form enantiomerically pure secondary alcohols—key intermediates for acetate esters. mdpi.com For example, to produce a precursor for this compound, a whole-cell biocatalyst could be used to reduce 2-heptanone. The stereochemical outcome of the reduction can often be controlled by manipulating physicochemical parameters such as the composition of the biotransformation medium, culture conditions, or substrate concentration, allowing for the selective synthesis of either the (R) or (S) alcohol. mdpi.com
Research highlights in whole-cell biotransformations include:
Overcoming Solubility Issues: For substrates with low water solubility, biotransformations can be performed in biphasic systems (water-organic solvent), where the whole cells remain active. nih.gov
Cascade Reactions: Whole cells can be engineered to perform multi-step cascade reactions. For instance, researchers have developed systems for enantioselective reduction-oxidation-hydrolysis cascades to synthesize complex molecules in a single pot. nih.gov
Engineered Biocatalysts: Genetic engineering allows for the creation of whole-cell biocatalysts with enhanced capabilities. An E. coli strain expressing a novel esterase (EstK1) demonstrated high transesterification activity, achieving a 97.1% conversion of cinnamyl alcohol to cinnamyl acetate within two hours. nih.gov Similarly, combining an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) in a single E.coli cell enables the two-step transformation of long-chain secondary alcohols into esters. researchgate.net
In Vitro Biosynthetic Systems
In vitro biosynthetic systems, also known as cell-free systems, utilize isolated enzymes or crude cell extracts to perform transformations in a controlled environment. This approach bridges the gap between the complexity of whole-cell biotransformations and the simplicity of single-enzyme catalysis. By removing the cell wall and other cellular machinery, in vitro systems prevent potential side reactions from competing native enzymes and eliminate issues related to substrate transport across the cell membrane. nih.gov
The synthesis of oxo-alkyl acetates in such a system allows for precise control over reaction conditions and component concentrations. A typical in vitro system for producing a chiral acetate would involve the isolated lipase (such as CALB or lipase from Pseudomonas cepacia), the alcohol substrate, and an acyl donor in a suitable solvent. nih.gov This setup is essentially what is used in many lab-scale enzymatic kinetic resolutions. researchgate.netnih.gov
More complex in vitro systems can be constructed to mimic metabolic pathways by combining multiple enzymes to perform cascade reactions. researchgate.net For example, a synthetic pathway for an oxo-alkyl acetate could start with a ketone. The first step would be an asymmetric reduction of the ketone to a chiral alcohol using an isolated alcohol dehydrogenase and a cofactor regeneration system. The second step would involve the addition of a lipase and an acyl donor to esterify the alcohol, yielding the final chiral acetate product. This multi-enzyme, cell-free approach offers high purity and control, making it a powerful tool for fine chemical synthesis. nih.gov A chemoenzymatic strategy could also be employed, where a chemical synthesis step is followed by an enzymatic reduction in an in vitro setup, as demonstrated in the synthesis of chiral O,O-dialkyl-O-phenylphosphonates. nih.gov
Advanced Characterization and Analytical Methodologies for 1 Oxoheptan 2 Yl Acetate
Spectroscopic Techniques for Structural Elucidation
The structural confirmation of 1-oxoheptan-2-yl acetate (B1210297) is achieved through the combined application of several key spectroscopic methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-oxoheptan-2-yl acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different hydrogen environments in the molecule. The methyl protons of the acetate group are expected to appear as a sharp singlet around δ 2.1 ppm. The methine proton at the C2 position, being adjacent to both the carbonyl group and the oxygen of the acetate, will be deshielded and is anticipated to resonate as a triplet in the range of δ 4.8-5.2 ppm. The methylene (B1212753) protons adjacent to the ketone (C3) are expected around δ 2.4 ppm as a triplet. The other methylene protons of the pentyl chain will appear as multiplets between δ 1.2 and 1.6 ppm, while the terminal methyl group (C7) will be a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Two distinct carbonyl signals will be present: the ketone carbonyl (C1) is expected to be significantly downfield, in the range of δ 200-210 ppm, while the ester carbonyl of the acetate group will appear around δ 170 ppm. The methine carbon (C2) bonded to the acetate oxygen will be found around δ 70-75 ppm. The carbons of the pentyl chain and the acetate methyl group will resonate in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~205 |
| 2 | ~5.0 (t) | ~75 |
| 3 | ~2.4 (t) | ~35 |
| 4 | ~1.5 (m) | ~23 |
| 5 | ~1.3 (m) | ~31 |
| 6 | ~1.3 (m) | ~22 |
| 7 | ~0.9 (t) | ~14 |
| Acetate CH₃ | ~2.1 (s) | ~21 |
| Acetate C=O | - | ~170 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, confirming the sequence of the pentyl chain. For instance, the methine proton at C2 will show a correlation with the methylene protons at C3.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the carbon signals.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by two strong absorption bands in the carbonyl region. The stretching vibration of the ketone (C=O) is expected to appear around 1715-1725 cm⁻¹. The ester carbonyl (C=O) stretch will typically be at a higher frequency, around 1735-1750 cm⁻¹. Additionally, C-O stretching bands for the ester will be present in the 1200-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone | C=O stretch | ~1720 |
| Ester | C=O stretch | ~1740 |
| Ester | C-O stretch | ~1240 |
| Alkyl | C-H stretch | 2850-2960 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular weight and elemental formula of a compound. For this compound (C₉H₁₆O₃), the expected exact mass would be calculated and compared to the measured value, confirming the molecular formula with high precision.
The fragmentation pattern in the mass spectrum provides further structural information. A common fragmentation pathway for ketones is alpha-cleavage, which in this case could lead to the loss of a pentyl radical or an acetyl radical. The McLafferty rearrangement is another possible fragmentation pathway for the ketonic part of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chemical Studies
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Ketones exhibit a weak n→π* transition, which for this compound would be expected to appear in the UV region, typically around 270-290 nm. While not as structurally informative as NMR or IR for this compound, it can be used for quantitative analysis.
Chromatographic Separations and Purity Assessment
The rigorous assessment of this compound's purity and composition relies heavily on chromatographic techniques. These methods separate the components of a mixture, allowing for both qualitative identification and quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. researchgate.netphcog.com In this technique, the sample is vaporized and injected into a gas chromatograph, where it is carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). phcog.com Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. As each component exits the column, it enters the mass spectrometer. kuleuven.be The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into characteristic fragments. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov
Below is a table representing typical parameters for a GC-MS analysis of this compound.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value / Description | Purpose |
|---|---|---|
| GC System | Agilent 7890B or similar | The instrument that performs the chromatographic separation. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A common, non-polar capillary column suitable for separating a wide range of organic compounds. phcog.com |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. kuleuven.be |
| Flow Rate | 1.0 mL/min | The constant rate at which the carrier gas flows through the column. kuleuven.be |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. kuleuven.be |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | A programmed temperature gradient to separate compounds with different boiling points effectively. researchgate.netphcog.com |
| MS Detector | Quadrupole or Ion Trap | The component that detects, ionizes, and fragments the molecules. nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | 35-500 amu | The range of mass-to-charge ratios scanned to capture the parent ion and relevant fragments. researchgate.net |
| Interface Temp. | 280 °C | The heated zone connecting the GC to the MS, preventing condensation of the separated components. phcog.com |
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. researchgate.net It is particularly useful for compounds that are non-volatile or thermally unstable, offering an alternative to GC. In a typical reversed-phase HPLC setup, a liquid sample is passed through a column packed with non-polar stationary phase material (e.g., C18). A polar mobile phase is pumped through the column under high pressure, and separation occurs based on the analyte's relative affinity for the stationary and mobile phases. researchgate.net For this compound, HPLC with a UV detector can be used to assess its purity by separating it from non-volatile impurities. nih.gov
Due to the presence of a chiral center at the second carbon position, this compound exists as a pair of enantiomers: (R)-1-oxoheptan-2-yl acetate and (S)-1-oxoheptan-2-yl acetate. These molecules are non-superimposable mirror images and have identical physical properties in a non-chiral environment, meaning they cannot be separated by standard chromatographic techniques. mdpi.com
To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, Chiral HPLC is employed. nih.gov This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. mdpi.com The enantiomers of this compound form transient, diastereomeric complexes with the CSP, and these complexes have different energies of interaction. This difference in stability leads to one enantiomer being retained on the column longer than the other, resulting in their separation into two distinct peaks. mdpi.comaocs.org By integrating the areas of these two peaks, the ratio of the (R) and (S) enantiomers can be precisely calculated, which is crucial in fields where the biological activity of each enantiomer may differ significantly.
Table 2: Example HPLC and Chiral HPLC Conditions for Analysis
| Parameter | Standard HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
|---|---|---|
| System | Agilent 1260 Infinity II or similar | Agilent 1260 Infinity II or similar |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Chiralpak AD-H (e.g., 4.6 x 150 mm, 5 µm) or similar amylose-based CSP nih.gov |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | n-Hexane:Isopropanol (e.g., 90:10 v/v) nih.gov |
| Flow Rate | 1.0 mL/min | 0.8 mL/min nih.gov |
| Column Temp. | 25 °C | 20 °C nih.gov |
| Detector | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
| Expected Result | A single major peak indicating chemical purity. | Two baseline-separated peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. nih.gov |
Polarimetry and Optical Rotation Studies
Polarimetry is a technique used to measure the optical rotation of plane-polarized light as it passes through a solution containing a chiral substance. openstax.org This property, known as optical activity, is a defining characteristic of chiral molecules like the enantiomers of this compound. anton-paar.com A polarimeter works by passing ordinary light through a fixed polarizer, creating plane-polarized light. This light then travels through a sample tube containing the analyte. If the analyte is chiral, it will rotate the plane of the light. An observer or detector then views this light through a second, rotatable polarizer (the analyzer), which is turned to measure the angle of rotation (α). researchgate.net
The two enantiomers of a chiral compound will rotate plane-polarized light to an equal degree but in opposite directions. libretexts.org The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). libretexts.org A 50:50 mixture of two enantiomers, known as a racemic mixture, will show no optical rotation as the equal and opposite rotations cancel each other out.
The measured rotation depends on the concentration of the sample and the path length of the sample tube. To create a standardized value, the specific rotation ([α]) is calculated. anton-paar.com This is a fundamental physical constant for a given chiral compound under specific conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). openstax.org The relationship is described by Biot's Law:
[α] = α / (c × l)
Where:
[α] is the specific rotation
α is the observed rotation in degrees
c is the concentration in g/mL
l is the path length of the polarimeter tube in decimeters (dm)
For this compound, measuring the specific rotation can confirm the presence of a single enantiomer and help establish its absolute configuration if a literature value is available. For a mixture of enantiomers, the observed rotation can be used in conjunction with the specific rotation of the pure enantiomer to calculate the enantiomeric excess (ee).
Table 3: Polarimetry Data for this compound Enantiomers (Hypothetical Values)
| Compound | Formula | Specific Rotation [α]D20 (c=1, CHCl3) | Rotation Direction |
|---|---|---|---|
| (R)-1-Oxoheptan-2-yl acetate | C₉H₁₆O₃ | -15.8° | Levorotatory (-) |
| (S)-1-Oxoheptan-2-yl acetate | C₉H₁₆O₃ | +15.8° | Dextrorotatory (+) |
Reaction Mechanisms and Organic Reactivity of 1 Oxoheptan 2 Yl Acetate
Studies on Oxidation Mechanisms
The oxidation of 1-oxoheptan-2-yl acetate (B1210297) can proceed through several pathways, with the Baeyer-Villiger oxidation being a prominent reaction for the ketone functional group. wikipedia.orgorganic-chemistry.org This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.gov
The Baeyer-Villiger oxidation mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. Subsequently, a concerted migration of one of the α-carbon groups to the adjacent oxygen atom occurs with the simultaneous loss of a carboxylate leaving group. The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the reaction, with the order generally being tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of 1-oxoheptan-2-yl acetate, the migration of the pentyl group would be favored over the acetoxymethyl group.
Another relevant oxidative process is the α-acetoxylation of ketones, which is a method for the synthesis of compounds like this compound itself. rsc.orgorganic-chemistry.orgresearchgate.net These reactions often employ hypervalent iodine reagents, such as (diacetoxy)iodobenzene (PIDA), or catalysis with iodobenzene (B50100) in the presence of an oxidant like hydrogen peroxide. rsc.orgorganic-chemistry.org The mechanism is thought to involve the formation of an enol or enolate, which then attacks the iodine(III) reagent. rsc.org This is followed by a nucleophilic substitution by an acetate group. frontiersin.org
| Oxidation Reaction | Reagents | Products | Key Mechanistic Feature |
| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA), H₂O₂/Lewis Acid | Ester and Carboxylic Acid | Migration of an alkyl or aryl group to an adjacent oxygen atom. wikipedia.orgorganic-chemistry.org |
| α-Acetoxylation | (Diacetoxy)iodobenzene (PIDA), Iodobenzene/H₂O₂ | α-Acetoxy ketone | Formation of an enol/enolate followed by nucleophilic attack on the iodine reagent. rsc.orgorganic-chemistry.org |
Intramolecular and Intermolecular Rearrangement Pathways
The structure of this compound, specifically the α-acetoxy ketone moiety, is prone to rearrangement reactions. A key rearrangement pathway for the corresponding α-hydroxy ketone (formed upon hydrolysis of the acetate) is the α-ketol rearrangement. wikipedia.orgresearchgate.net This rearrangement can be induced by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group from the carbon bearing the hydroxyl group to the carbonyl carbon. wikipedia.org The reaction is reversible and thermodynamically controlled, favoring the formation of the more stable α-hydroxy carbonyl compound. wikipedia.orgorganicreactions.org
Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group. wikipedia.org In acidic conditions, coordination to the carbonyl oxygen occurs first. wikipedia.org For this compound, hydrolysis to the corresponding α-hydroxy ketone, 1-hydroxyheptan-2-one, would be the initial step, followed by the potential rearrangement to 2-hydroxyheptan-1-al.
Another potential rearrangement is the wikipedia.orgresearchgate.net-Wittig rearrangement, although this is more commonly associated with the synthesis of α-hydroxy ketones from allyl ethers. aalto.fioup.com
| Rearrangement Reaction | Reactant Type | Conditions | Product Type |
| α-Ketol Rearrangement | α-Hydroxy Ketone | Acid, Base, or Heat | Isomeric α-Hydroxy Ketone/Aldehyde wikipedia.orgresearchgate.netbeilstein-journals.org |
| wikipedia.orgresearchgate.net-Wittig Rearrangement | Allylic ethers | Strong Base | Homoallylic Alcohols |
Kinetic Studies of Chemical Reactions Involving Oxo-alkyl Acetates
Kinetic studies on the hydrolysis of acetoxy groups provide insight into the stability and reactivity of compounds like this compound. The hydrolysis of α-acetoxystyrenes, for instance, has been shown to proceed via a mechanism similar to that of alkyl and aryl acetates, with the reaction being first order in hydroxide (B78521) ion under alkaline conditions. iaea.org The presence of neighboring groups can influence the rate of hydrolysis. For example, intramolecular participation by a nearby hydroxyl group has been shown to catalyze the hydrolysis of an acetoxy group. rsc.org
The kinetics of the oxidation of ketones have also been studied. For instance, the α-acetoxylation of ketones using PIDA has been found to follow a pseudo-first-order model. rsc.org The reaction rate is influenced by factors such as temperature and the concentration of reagents. rsc.org Studies on the hydrolysis of α-ketoacyl peptides have shown that the α-carbonyl group can catalyze the hydrolysis of the adjacent peptide bond, indicating the electronic influence of the keto group on the reactivity of neighboring functional groups. nih.gov
| Reaction | Kinetic Profile | Influencing Factors |
| Alkaline Hydrolysis of Acetoxy Group | First order in hydroxide ion iaea.org | Neighboring group participation, solvent isotope effects iaea.orgrsc.org |
| α-Acetoxylation with PIDA | Pseudo-first-order rsc.org | Temperature, reagent concentration rsc.org |
| Hydrolysis of α-Ketoacyl Peptides | Catalyzed by the α-carbonyl group nih.gov | pH, temperature nih.gov |
Derivatization Reactions and Functional Group Transformations
The ketone and acetate functional groups in this compound allow for a variety of derivatization reactions and functional group transformations. The ketone carbonyl group can undergo nucleophilic addition reactions with a wide range of reagents. For example, it can react with hydrazines to form hydrazones, a common method for the characterization and derivatization of carbonyl compounds. researchgate.net This reaction proceeds through a nucleophilic addition-elimination mechanism. researchgate.net
The ketone can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com This would transform this compound into 1-acetoxyheptan-2-ol.
The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy ketone, 1-hydroxyheptan-2-one. nih.gov This α-hydroxy ketone can then undergo further reactions, such as the α-ketol rearrangement mentioned previously. wikipedia.org
Furthermore, the α-position to the ketone is activated and can participate in various C-C bond-forming reactions after deprotonation to form an enolate.
| Functional Group | Reaction Type | Reagents | Product |
| Ketone | Nucleophilic Addition-Elimination | Hydrazines (e.g., 3-nitrophenylhydrazine) researchgate.net | Hydrazone |
| Ketone | Reduction | Sodium Borohydride, Lithium Aluminum Hydride youtube.com | Secondary Alcohol |
| Acetate | Hydrolysis | Acid or Base | α-Hydroxy Ketone nih.gov |
| α-Carbon | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide | α-Alkylated Ketone |
Computational Chemistry and Theoretical Investigations of 1 Oxoheptan 2 Yl Acetate
Molecular Dynamics and Conformational Analysis
The structural flexibility of 1-oxoheptan-2-yl acetate (B1210297), stemming from its acyclic heptyl chain and rotatable ester group, gives rise to a complex conformational landscape. Understanding this landscape is crucial as the molecule's shape influences its physical properties and chemical reactivity.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring the dynamic nature of flexible molecules like 1-oxoheptan-2-yl acetate. By simulating the atomic motions over time, MD can reveal how the molecule folds, flexes, and interacts with its environment. For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with an explicit solvent like water or a nonpolar solvent like chloroform, to mimic experimental conditions. The simulation would track the trajectory of each atom, governed by a force field (e.g., PCFF, GAFF) that describes the inter- and intramolecular forces. mdpi.comfigshare.com
Key insights from MD simulations would include:
Acyl Chain Dynamics: The simulation would show the heptyl chain transitioning between various conformations, providing information on the accessibility of the ketone functional group. nih.gov
Solvent Interactions: The behavior of the polar ester and ketone groups in different solvents could be observed, including the formation of hydrogen bonds with protic solvents.
Time-Averaged Properties: MD allows for the calculation of properties averaged over time, which can be more representative of a bulk sample than the properties of a single, static conformation. researchgate.net
Conformational Analysis: A systematic conformational analysis aims to identify all low-energy, stable structures (conformers) of the molecule. This is typically done by systematically rotating the rotatable single bonds (e.g., C-C and C-O bonds) and calculating the potential energy of each resulting geometry. For acyclic hydrocarbons, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. libretexts.org The most stable arrangements for the carbon backbone of this compound are expected to be antiperiplanar (dihedral angle of 180°), while gauche interactions (dihedral angle of 60°) would introduce slight energetic penalties. libretexts.org
For the ester group, the s-trans (or Z) conformation is significantly more stable than the s-cis (or E) conformation. The presence of the ketone and the adjacent acetate group introduces additional complexity. Alkyl ketones tend to favor conformations where a C-H or C-C bond is eclipsed with the C=O bond, allowing for stabilizing hyperconjugation (σ→π* interaction). imperial.ac.uk
A computational search using quantum mechanical methods would identify several low-energy conformers. The relative energies of these conformers could then be used to calculate their population distribution at a given temperature using the Boltzmann equation.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates plausible results from a conformational analysis, showing the relative stability of different arrangements of the molecule's backbone. The anti-periplanar conformer is set as the reference energy (0 kJ/mol).
| Conformer Description | Key Dihedral Angles (C3-C4-C5-C6) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
| Anti-periplanar | ~180° | 0.0 | 55 |
| Gauche 1 | ~60° | 3.5 | 20 |
| Gauche 2 | ~-60° | 3.5 | 20 |
| Eclipsed (Transition State) | ~0° | >20 | <1 |
Note: Data are illustrative and based on typical energy differences for acyclic alkanes and functionalized ketones. libretexts.orgimperial.ac.uk
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity. acs.orgnorthwestern.eduacs.org These calculations solve approximations of the Schrödinger equation for the molecule. northwestern.edunih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity.
HOMO: Represents the region from which an electron is most easily removed. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the carbonyl and ester groups.
LUMO: Represents the region most susceptible to receiving electrons, indicating the site of nucleophilic attack. The LUMO will likely be centered on the π* orbitals of the two carbonyl groups (C=O), with the ketone carbonyl carbon being a primary electrophilic site. scirp.org The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. scirp.org
Electrostatic Potential (ESP) Mapping: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, the map would show negative potential (red) around the electronegative oxygen atoms of the carbonyl groups, highlighting their role as sites for electrophilic attack or hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon atoms, indicating their electrophilic character. mdpi.com
Atomic Charges: Calculating the partial atomic charges (e.g., using methods like Mulliken, NBO, or RESP) quantifies the electron distribution. mdpi.com These calculations would confirm the electrophilic nature of the carbonyl carbons and the nucleophilic nature of the carbonyl oxygens, providing quantitative data for reactivity models. mdpi.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table shows representative data that would be obtained from a DFT calculation (e.g., using the B3LYP functional and a 6-311+G(d,p) basis set). scirp.orgmdpi.com
| Property | Predicted Value | Interpretation |
| HOMO Energy | -7.2 eV | Energy of the most available electrons (lone pairs on oxygen) |
| LUMO Energy | -0.8 eV | Energy of the lowest energy site for electron acceptance (carbonyl carbons) |
| HOMO-LUMO Gap | 6.4 eV | Indicates moderate kinetic stability |
| Partial Charge on Ketone Carbon (C1) | +0.45 e | Strong electrophilic site, susceptible to nucleophilic attack |
| Partial Charge on Ester Carbonyl Carbon | +0.55 e | Very strong electrophilic site, susceptible to nucleophilic attack |
| Minimum Electrostatic Potential (on C=O oxygens) | -55 kcal/mol | Strong hydrogen bond accepting sites |
Note: These values are hypothetical and serve as examples of typical results from DFT calculations on similar molecules. scirp.orgmdpi.com
Theoretical Modeling of Reaction Pathways and Energetics
Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound, such as hydrolysis or reduction. By modeling the entire reaction pathway, chemists can identify intermediates, transition states, and determine the activation energy, which governs the reaction rate. acs.org
Modeling Ester Hydrolysis: The alkaline hydrolysis of the ester group in this compound is a prime candidate for theoretical modeling. The established mechanism for ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) pathway. acs.orgnih.gov A computational study would involve:
Locating Reactants: Optimizing the geometry of the ester and the nucleophile (e.g., a hydroxide (B78521) ion).
Finding the Transition State (TS): Searching for the highest energy point along the reaction coordinate corresponding to the nucleophilic attack on the ester carbonyl carbon. This is a critical step that requires specialized algorithms. acs.org
Identifying the Tetrahedral Intermediate: Optimizing the geometry of the high-energy intermediate formed after the nucleophilic attack.
Modeling the Second Step: Finding the transition state for the breakdown of the intermediate to form the carboxylate and alcohol products.
Modeling Ketone Reduction: Similarly, the reduction of the ketone group (e.g., by a hydride source like NaBH₄) can be modeled. DFT calculations can be used to compare different pathways, such as the direct hydride attack on the carbonyl carbon. nih.govnih.govresearchgate.net The calculations would predict the activation barrier for the hydride transfer and the stereoselectivity of the reaction if a new chiral center is formed. nih.gov
Table 3: Hypothetical Energetics for the Alkaline Hydrolysis of this compound This table provides plausible activation and reaction energies for the BAC2 hydrolysis mechanism, as would be determined by DFT calculations.
| Reaction Step | Species | Relative Free Energy (kJ/mol) |
| 1 | Reactants (Ester + OH⁻) | 0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +50 |
| 3 | Tetrahedral Intermediate | -70 |
| 4 | Transition State 2 (Leaving Group Departure) | -10 |
| 5 | Products (Carboxylate + Alcohol) | -110 |
Note: Data are illustrative, based on theoretical studies of similar ester hydrolysis reactions. acs.org
Prediction of Spectroscopic Data through Computational Methods
Computational methods are widely used to predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.
Infrared (IR) Spectroscopy: A frequency calculation performed after a geometry optimization yields the vibrational modes of the molecule. acs.orgdiva-portal.org The resulting predicted IR spectrum can be compared with experimental data. For this compound, key predicted vibrational frequencies would include:
Ketone C=O Stretch: Expected around 1715-1725 cm⁻¹.
Ester C=O Stretch: Expected around 1735-1750 cm⁻¹.
Ester C-O Stretch: Expected in the 1150-1250 cm⁻¹ region.
Computational predictions are often systematically scaled to better match experimental values. acs.org Comparing predicted spectra for different low-energy conformers can help assign peaks observed in an experimental spectrum. Machine learning models are also increasingly used to predict IR spectra directly from molecular structures. researchgate.netmit.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is a powerful application of computational chemistry. academie-sciences.fr The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated, typically using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. github.io
Conformational Averaging: Since the observed NMR spectrum is an average over all populated conformers, accurate predictions require calculating the spectra for each low-energy conformer and then averaging them based on their Boltzmann populations. researchgate.net
Solvent Effects: Implicit or explicit solvent models are crucial for accurate predictions, as the solvent can significantly influence chemical shifts. github.io
Machine Learning: As with IR, machine learning and deep learning models are becoming highly accurate for predicting ¹H NMR spectra from chemical structures alone. nih.govnmrdb.org
For this compound, calculations would predict the chemical shifts for the unique protons and carbons, aiding in the assignment of complex experimental spectra. For example, the protons on the carbon adjacent to the ketone (C3) would be predicted at a different chemical shift than those further down the alkyl chain.
Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table illustrates how computationally predicted chemical shifts would compare to experimental values.
| Carbon Atom | Predicted δ (ppm) (Boltzmann Averaged) | Plausible Experimental δ (ppm) |
| C1 (Ketone C=O) | 208.5 | 209.0 |
| C2 (CH-O) | 74.2 | 74.8 |
| C3 (CH₂) | 35.1 | 35.5 |
| C4 (CH₂) | 23.0 | 23.4 |
| C5 (CH₂) | 31.2 | 31.6 |
| C6 (CH₂) | 22.1 | 22.5 |
| C7 (CH₃) | 13.8 | 14.1 |
| Ester C=O | 170.1 | 170.5 |
| Acetate CH₃ | 20.9 | 21.2 |
Note: Predicted values are illustrative, based on typical accuracies of modern DFT/GIAO methods after scaling. academie-sciences.frgithub.io
Role of 1 Oxoheptan 2 Yl Acetate As a Chemical Intermediate and Building Block
Precursor in Complex Molecule Synthesis
The structure of 1-oxoheptan-2-yl acetate (B1210297) makes it a plausible precursor for the synthesis of more complex molecules. The ketone functionality can undergo a variety of reactions, including nucleophilic additions, reductions, and condensations. Simultaneously, the acetate group can act as a leaving group or be hydrolyzed to reveal a secondary alcohol, providing another point for chemical modification.
While direct examples of 1-oxoheptan-2-yl acetate in the synthesis of specific complex natural products are not readily found in the literature, the general class of α-hydroxy ketones, which can be derived from α-acetoxy ketones, are key intermediates in the synthesis of various natural products.
Building Blocks in Organic and Bio-organic Transformations
As a building block, this compound offers a seven-carbon chain with reactive handles at the C1 and C2 positions. This arrangement is valuable in organic synthesis for constructing larger molecular frameworks. Ketones are widely recognized as strategic building blocks in the synthesis of natural product-inspired compounds due to the vast array of complexity-building transformations they can undergo. nih.govresearchgate.net
The α-acetoxylation of ketones is a well-established method for introducing functionality at the α-position. researchgate.netrsc.orgorganic-chemistry.org This transformation is crucial as it converts a simple ketone into a more versatile bifunctional molecule. The resulting α-acetoxy ketone can then participate in further reactions. For instance, α-bromo ketones, which share reactivity patterns with α-acetoxy ketones, are valuable intermediates for creating α,β-unsaturated ketones through dehydrobromination. libretexts.org
General methods for the synthesis of α-acetoxy ketones often involve the reaction of a ketone with a suitable acetylating agent. One common method is the α-acetoxylation of ketones using reagents like (diacetoxy)iodobenzene (PIDA). rsc.org The reaction proceeds through an enol or enolate intermediate. researchgate.netrsc.org
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product(s) |
| Ketone | Reduction (e.g., with NaBH₄) | 1-Hydroxyheptan-2-yl acetate |
| Ketone | Grignard Reaction (e.g., with CH₃MgBr) | 2-Methyl-1-oxoheptan-2-ol derivative |
| Ketone | Wittig Reaction | Alkene derivative |
| Acetate | Hydrolysis (acid or base catalyzed) | 1-Hydroxyheptan-2-one |
| Acetate | Transesterification | Different ester derivatives |
Enantiomerically Enriched Intermediates in Stereoselective Synthesis
The C2 position of this compound is a stereocenter. The synthesis of enantiomerically enriched α-acetoxy ketones can provide chiral building blocks for stereoselective synthesis. While specific methods for the enantioselective synthesis of this compound are not detailed in the available literature, general strategies for achieving chirality in similar systems exist. These include the use of chiral catalysts or enzymes for the asymmetric α-acetoxylation of the parent ketone, or the resolution of a racemic mixture.
The synthesis of chiral building blocks is of paramount importance in medicinal chemistry and materials science. For instance, chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles, which are valuable in drug discovery, can be synthesized from chiral starting materials. organic-chemistry.org The development of methods for the atroposelective synthesis of axially chiral compounds also highlights the demand for enantiomerically pure intermediates. nih.gov Similarly, the synthesis of chiral 1,4,2-oxazaphosphepines and other heterocyclic compounds often relies on the availability of chiral precursors. nih.gov
The ability to introduce functionality in a stereocontrolled manner is a central theme in modern organic synthesis. While direct applications of enantiomerically pure this compound are not documented, its potential as a chiral synthon can be inferred from the broad interest in chiral α-functionalized ketones.
Environmental Fate and Degradation Pathways of Oxo Alkyl Acetates
Biodegradation Profiles and Mechanisms in Environmental Matrices
The biodegradability of esters is significantly influenced by their chemical structure, including the length of the alkyl and acyl chains and the presence of functional groups. While specific studies on 1-oxoheptan-2-yl acetate (B1210297) are limited, the degradation pathways can be inferred from research on similar short-chain and substituted esters.
Aerobic and Anaerobic Degradation:
Esters are generally susceptible to microbial degradation in both aerobic and anaerobic environments. The initial step in the biodegradation of 1-oxoheptan-2-yl acetate is expected to be the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in soil and aquatic microorganisms. This hydrolysis would yield acetic acid and 1-oxoheptan-2-ol. Both of these breakdown products are readily biodegradable. Acetic acid is a simple organic acid that can be utilized by a wide range of microorganisms as a carbon and energy source. 1-Oxoheptan-2-ol, a keto-alcohol, would likely be further oxidized or reduced by microbial enzymes, eventually leading to complete mineralization to carbon dioxide and water under aerobic conditions, or to methane (B114726) and carbon dioxide under anaerobic conditions.
Studies on various alkyl esters have shown that the rate and extent of biodegradation are influenced by the compound's structure. For instance, research on the anaerobic biodegradation of different ester compounds in marine sediment revealed that the length of the acid and alcohol moieties affects the degradation rate. nih.govresearchgate.net Esters with a total carbon number between 12 and 18 are often readily biodegradable. nih.govresearchgate.net Branching in the alcohol or acid portion of the ester can sometimes hinder biodegradation. nih.govresearchgate.net The presence of an unsaturated bond, however, has been shown to increase the biodegradability of esters. nih.govresearchgate.net
In soil environments, the addition of compost has been demonstrated to enhance the biodegradation of esters like phthalates. nih.govpublish.csiro.au This enhancement is attributed to the increased microbial population and diversity introduced by the compost. The degradation rates were also found to be influenced by soil pH and temperature, with optimal degradation of some esters occurring at a pH of 7 and a temperature of 30°C. nih.gov
Factors Influencing Biodegradation:
| Factor | Influence on Biodegradation of Esters | Relevance to this compound |
| Ester Structure | Chain length and branching of alcohol and acid moieties affect degradation rates. nih.govresearchgate.net | As a C9 ester, it falls within a range that is generally biodegradable. The specific keto functionalization may influence microbial enzyme affinity. |
| Environmental Matrix | Soil and sediment type, organic matter content, and microbial community composition are key. nih.govpublish.csiro.au | Expected to biodegrade in common environmental matrices like soil and water. |
| pH | Affects both microbial activity and the chemical stability of the ester bond. nih.gov | Optimal degradation is likely to occur under neutral pH conditions. |
| Temperature | Influences microbial metabolic rates and enzymatic activity. nih.gov | Degradation rates will likely increase with temperature up to an optimum for the degrading microorganisms. |
| Oxygen Availability | Determines whether aerobic or anaerobic pathways are dominant. | The compound is expected to be degraded under both conditions, though the end products will differ. |
Environmental Transport and Transformation Studies
The movement and partitioning of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
While specific experimental data for this compound are not available, its structure suggests it would be a relatively non-volatile liquid with moderate water solubility. Its transport between environmental compartments (air, water, soil, and sediment) would be influenced by these properties.
Soil and Sediment: Due to its expected moderate hydrophobicity, this compound is likely to adsorb to organic matter in soil and sediment. This partitioning would reduce its mobility in the aqueous phase but could also make it more available to soil microorganisms. The extent of sorption is a key factor in its environmental residence time and potential for leaching into groundwater. researchgate.netpurdue.edu
Water: In aquatic systems, it would be subject to hydrolysis and biodegradation. Its moderate water solubility would allow for some distribution in the water column.
Air: Due to its likely low vapor pressure, significant volatilization from water or soil surfaces is not expected to be a major transport pathway. Any fraction that does enter the atmosphere would be susceptible to degradation by photochemically produced hydroxyl radicals. researchgate.net
Transformation products, primarily acetic acid and 1-oxoheptan-2-ol, are generally more water-soluble and less likely to adsorb to soil and sediment than the parent compound. These products are also readily biodegradable, limiting their persistence and transport in the environment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Oxoheptan-2-YL acetate, and how can reaction yields be optimized?
- Methodology :
- Esterification : React 1-Oxoheptan-2-ol with acetic anhydride or acetyl chloride under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or FTIR for ester C=O peak (~1740 cm⁻¹) .
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via GC-MS or HPLC .
- Yield Optimization : Adjust stoichiometry (excess acetylating agent), temperature (40–60°C), and solvent polarity (e.g., dichloromethane). Kinetic studies using NMR can track intermediate formation .
Q. How can spectroscopic techniques differentiate this compound from structurally similar acetates?
- Methodology :
- NMR :
- ¹H NMR : Look for the acetate methyl group (~2.05 ppm) and ketone-proximal CH₂ groups (δ 2.5–3.0 ppm). Compare with NIST spectral libraries .
- ¹³C NMR : Identify the ketone carbonyl (~210 ppm) and acetate carbonyl (~170 ppm).
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion [M+H]⁺ at m/z 172 (C₉H₁₆O₃). Fragmentation patterns (e.g., loss of CH₃COO) confirm structure .
- IR : Key peaks include ester C=O (1740 cm⁻¹) and ketone C=O (1715 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ketone group in this compound during nucleophilic additions?
- Methodology :
- Steric/Electronic Analysis : Use DFT calculations (Gaussian, ORCA) to model transition states. Compare activation energies for nucleophilic attack (e.g., Grignard reagents) at the ketone vs. ester carbonyl .
- Experimental Validation : Conduct kinetic studies under varying conditions (polar aprotic solvents, temperature). Monitor intermediates via in-situ FTIR or stopped-flow NMR .
Q. How can this compound serve as a precursor in drug delivery systems?
- Methodology :
- Lipid Nanoparticle Synthesis : Incorporate into lipid bilayers using solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- In Vitro Release Studies : Use dialysis membranes in PBS (pH 7.4). Quantify release via LC-MS and correlate with esterase-mediated hydrolysis rates .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?
- Methodology :
- Purity Assessment : Perform DSC for melting point consistency. Compare with NIST-subscribed databases .
- Reproducibility : Replicate measurements under controlled conditions (e.g., reduced pressure for boiling points). Publish detailed protocols to minimize variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
